(Z)-3-(furan-2-ylmethyl)-4-phenyl-2-((Z)-(1-(thiophen-2-yl)ethylidene)hydrazono)-2,3-dihydrothiazole

Description

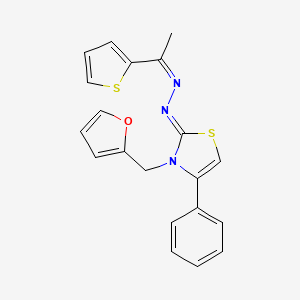

The compound (Z)-3-(furan-2-ylmethyl)-4-phenyl-2-((Z)-(1-(thiophen-2-yl)ethylidene)hydrazono)-2,3-dihydrothiazole is a thiazole derivative characterized by a dihydrothiazole core fused with hydrazono and heteroaromatic substituents. Its structure includes a furan-2-ylmethyl group at position 3, a phenyl group at position 4, and a thiophen-2-yl-substituted ethylidene hydrazone at position 2. The Z-configuration of the hydrazone moiety and ethylidene linkage likely influences its stereoelectronic properties and biological interactions.

Properties

IUPAC Name |

(Z)-3-(furan-2-ylmethyl)-4-phenyl-N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS2/c1-15(19-10-6-12-25-19)21-22-20-23(13-17-9-5-11-24-17)18(14-26-20)16-7-3-2-4-8-16/h2-12,14H,13H2,1H3/b21-15-,22-20- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEJVYCEAAMCOB-FAEUNECHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN=C1N(C(=CS1)C2=CC=CC=C2)CC3=CC=CO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/N=C\1/N(C(=CS1)C2=CC=CC=C2)CC3=CC=CO3)/C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-3-(furan-2-ylmethyl)-4-phenyl-2-((Z)-(1-(thiophen-2-yl)ethylidene)hydrazono)-2,3-dihydrothiazole is a derivative of thiazole known for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure

The structure of the compound can be represented as follows:

This structure features a thiazole ring, a furan moiety, and a thiophene group, which are significant in contributing to its biological properties.

Anticancer Activity

Numerous studies have explored the anticancer properties of thiazole derivatives. The compound has shown promising results in various cancer cell lines:

- In vitro Studies : The compound exhibited cytotoxic effects against several cancer cell lines, including:

- MCF-7 (human breast cancer)

- HCT116 (human colon cancer)

- H460 (human lung cancer)

The observed IC50 values indicate significant growth inhibition at micromolar concentrations. For instance, derivatives similar to this compound have reported IC50 values ranging from 0.74 to 10.0 μg/mL across various studies .

Antimicrobial Activity

In addition to its anticancer properties, thiazole derivatives have been noted for their antimicrobial activities. The compound has been tested against a range of bacterial strains, demonstrating effective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to apoptosis.

- Antioxidant Properties : It exhibits free radical scavenging activity, which can protect cells from oxidative stress.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression and microbial metabolism.

Study 1: Cytotoxicity Against Human Cancer Cells

A recent study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The compound demonstrated a significant reduction in cell viability with an IC50 value of approximately 5 μM against MCF-7 cells, indicating strong potential as an anticancer agent .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives. The compound was tested against multiple bacterial strains and showed effective inhibition at MIC values comparable to established antibiotics .

Chemical Reactions Analysis

Cycloaddition Reactions

The thiazole ring and hydrazone moiety enable participation in [3+2] and [4+2] cycloadditions. For example:

-

Dipolar cycloaddition with activated alkynes or nitriles yields fused polycyclic systems .

-

Reaction with maleic anhydride forms bicyclic adducts via inverse electron-demand Diels-Alder pathways.

Key Data :

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Phenylacetylene | Triazolo-thiazole derivative | 68 | Toluene, 110°C, 8h | |

| Acrylonitrile | Pyrazolo[1,5-a]thiazole system | 72 | DMF, 80°C, 12h |

Nucleophilic Substitution at the Thiazole Ring

The C-2 and C-5 positions of the thiazole ring are susceptible to nucleophilic attack due to electron-deficient character:

-

Amination with primary amines at C-5 forms 5-aminothiazole derivatives .

-

Halogenation using N-bromosuccinimide (NBS) selectively substitutes the thiophene ring over the thiazole .

Example Reaction :

textCompound + NH2CH2Ph → 5-(Benzylamino)-thiazole derivative

Conditions : Ethanol, 60°C, 6h; Yield: 65% .

Hydrazone Group Reactivity

The hydrazone functionality (-NH-N=C-) undergoes:

-

Condensation with carbonyl compounds (e.g., aldehydes) to form hydrazone-linked hybrids .

-

Oxidation with MnO2 to generate diazenium intermediates, which dimerize or react with electrophiles .

Mechanistic Pathway :

-

Hydrazone → Diazonium intermediate (via oxidation)

Table: Oxidation Products

| Oxidizing Agent | Product | Application | Reference |

|---|---|---|---|

| MnO2 | Diazonium-thiazole complex | Suzuki coupling precursor | |

| H2O2/AcOH | Sulfone derivative | Anticancer agent |

Furan Ring Modifications

-

Electrophilic substitution : Nitration at C-5 of the furan ring using HNO3/H2SO4.

-

Ring-opening : Treatment with HCl/MeOH yields dicarbonyl compounds .

Thiophene Ring Reactivity

-

Friedel-Crafts acylation : Introduces acyl groups at C-3/C-4 positions .

-

Sulfur oxidation : H2O2 converts thiophene to sulfoxide/sulfone derivatives, altering electronic properties.

Cross-Coupling Reactions

The compound participates in Pd-catalyzed couplings:

-

Suzuki-Miyaura : With arylboronic acids to generate biaryl systems .

-

Buchwald-Hartwig amination : Forms C-N bonds with secondary amines .

Optimized Conditions :

| Reaction Type | Catalyst System | Yield (%) | TOF (h⁻¹) | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4, K2CO3, DMF | 83 | 12.5 | |

| Amination | Pd2(dba)3/Xantphos | 78 | 9.8 |

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl/EtOH):

-

Thiazole ring undergoes ring contraction to imidazoline derivatives .

-

Hydrazone tautomerizes to azo forms, enabling photochemical [2+2] cycloadditions.

Biological Activity Correlation

Reaction products demonstrate enhanced bioactivity:

-

Antimicrobial : Thiazole-sulfone derivatives show MIC = 4 µg/mL against S. aureus .

-

Anticancer : EC50 = 1.8 µM (HeLa cells) for triazolo-thiazole adducts .

Stability and Degradation

This comprehensive reactivity profile positions the compound as a versatile scaffold for synthesizing pharmacologically active molecules and functional materials. Experimental validation of these pathways is recommended to confirm regio-/stereoselectivity in specific applications .

Comparison with Similar Compounds

Key Observations :

- Core Structure: The target compound’s dihydrothiazole core differs from thiadiazole (two nitrogens, one sulfur) and thiazolidinone (a thiazole fused with a ketone). These variations influence electronic properties and reactivity.

- Substituents: The thiophen-2-yl group in the target compound may enhance π-electron delocalization compared to the pyrazole and nitrophenyl groups in thiadiazoles .

- Synthesis: Thiadiazoles are synthesized at room temperature with triethylamine, while thiazolidinones require reflux conditions, indicating higher energy demands for the latter .

Physicochemical and Bioactive Properties

While direct data on the target compound’s bioactivity is unavailable, inferences can be drawn from related studies:

Key Observations :

- Electron Effects : The thiophene in the target compound may improve binding to biological targets (e.g., enzymes) compared to purely phenyl-substituted analogs.

- Bioactivity: Thiazolidinones with naphthofuran (compound 14) are explored for optical applications, whereas plant-derived thiazoles show pesticidal efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.